Methyl 5-azaspiro[2.4]heptane-6-carboxylate
Description
Properties
Molecular Formula |
C8H13NO2 |
|---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
methyl 5-azaspiro[2.4]heptane-6-carboxylate |
InChI |
InChI=1S/C8H13NO2/c1-11-7(10)6-4-8(2-3-8)5-9-6/h6,9H,2-5H2,1H3 |
InChI Key |
FOLZIMOUVNPNOZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC2(CC2)CN1 |
Origin of Product |
United States |
Preparation Methods
Cyclopropanation and Spirocyclization Approaches
One of the key synthetic routes involves the formation of the spirocyclopropane ring system by reaction of an exocyclic methylene-substituted proline derivative with metal carbenoids generated via Simmons-Smith type reactions. Typical reagents include diethylzinc and dihalomethanes (e.g., iodomethane or chloroiodomethane) in the presence of acids such as trifluoroacetic acid to facilitate cyclopropanation.
This approach yields dihalogenated cyclopropane intermediates, which are subsequently reduced by hydrodehalogenation to afford the spirocyclic core.
Chiral Synthesis and Resolution
To obtain enantiomerically pure methyl 5-azaspiro[2.4]heptane-6-carboxylate, chiral synthesis or resolution methods are employed:
Chiral synthesis : Direct asymmetric synthesis using chiral catalysts or chiral starting materials can yield the (S)-enantiomer with high enantiomeric excess (ee > 98%) and purity (>99% by HPLC). For example, chiral synthesis involving alkali-mediated reactions in inert solvents has been reported to achieve yields above 75% with total yields around 50% without requiring chiral separation.
Chiral resolution : Racemic mixtures can be resolved by forming amide derivatives with chiral amines, followed by selective hydrolysis and deprotection steps to isolate the desired enantiomer. This method is particularly useful in industrial settings to reduce costs and improve yield.
Protection and Deprotection Steps
The use of protecting groups such as tert-butoxycarbonyl (Boc) on the nitrogen atom is common to stabilize intermediates during synthesis. The Boc-protected intermediates, such as (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, are synthesized via condensation and hydrolysis steps, followed by Boc removal and amino protection to yield the final product.
Condensation and Hydrolysis Reactions
A typical synthetic sequence involves:
- Condensation of 5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid racemate with chiral amines to form amides.
- Hydrolysis of these amides under acidic or basic conditions to obtain the target chiral acid.
- Esterification or methylation to form the methyl carboxylate derivative.
For example, methylation of the acid intermediate is performed by stirring with methanol and potassium hydroxide, followed by acidification and extraction to isolate the methyl ester in yields around 78-85%.
Industrial Scale Considerations
Industrial production methods optimize the above laboratory procedures by:
- Using continuous flow reactors for better control of reaction parameters.
- Employing safer and more cost-effective reagents.
- Minimizing intermediate purification steps to increase overall yield.
- Implementing chiral synthesis routes to avoid costly resolution steps.
A reported industrial route starts from 1,1-cyclopropane dicarboxylic alcohol, which is converted to sulfonic acid esters, condensed with glycine methyl ester imine, followed by hydrolysis, cyclization, and amino protection to yield racemic products. Subsequent chiral separation or synthesis yields the desired enantiomer with total yields exceeding 30%.
Summary Table of Key Preparation Methods
Research Findings and Analytical Data
Spectral Characterization : The synthesized this compound shows characteristic IR bands for ester carbonyl (~1660 cm⁻¹), aromatic C-H stretches (if substituted), and spirocyclic C-H deformations. Mass spectrometry confirms molecular ion peaks consistent with the expected molecular weight.
Optical Rotation : Enantiomerically pure compounds exhibit specific optical rotations consistent with literature values, e.g., [α]D around -20 to -28 (c 1.0, CHCl3).
Purity and Stability : High-performance liquid chromatography (HPLC) and chiral chromatography are used to confirm purity and enantiomeric excess. Stability studies under varying pH and temperature conditions are recommended to ensure compound integrity during storage and use.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-azaspiro[2.4]heptane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced spirocyclic compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the spirocyclic compound.
Scientific Research Applications
Antiviral Applications
HCV Inhibition
Research indicates that methyl 5-azaspiro[2.4]heptane-6-carboxylate serves as an intermediate in the synthesis of inhibitors targeting the NS5A protein of HCV. The NS5A protein is crucial for viral replication, making it a prime target for antiviral therapies. Studies have shown that structural modifications to this compound can enhance its efficacy against HCV, suggesting its potential as a lead compound in drug development aimed at treating hepatitis C.
Mechanism of Action
The compound's mechanism involves binding to the NS5A protein, thereby inhibiting its function and disrupting the viral life cycle. This interaction is critical for developing effective antiviral agents that can mitigate HCV infections.
Synthesis and Derivative Development
Synthetic Pathways
The synthesis of this compound typically involves several key steps that include the use of metal carbenoids generated through reactions such as the Simmons-Smith reaction. These synthetic routes are essential for producing derivatives with enhanced biological activity against viral proteins like NS5A .
Case Study: Derivatives and Biological Activity
Several derivatives of this compound have been synthesized and evaluated for their biological activity. For instance, compounds with similar spirocyclic structures have demonstrated anti-inflammatory and analgesic effects, broadening the scope of potential therapeutic applications beyond antiviral uses .
Enzymatic Interactions
This compound has been shown to interact with various enzymes, including extended-spectrum beta-lactamase (ESBL) inhibitors. This interaction suggests potential applications in addressing antibiotic resistance, highlighting the compound's versatility in medicinal chemistry applications .
Biochemical Pathways
The compound's interaction with biochemical pathways primarily involves reductive cleavage processes when treated with zinc in acetic acid, leading to the formation of 1,3-amino alcohols from isoxazolidine rings. This transformation is crucial for its biological activity and may provide insights into developing new therapeutic agents .
Table 1: Summary of Applications and Mechanisms
Mechanism of Action
The mechanism of action of Methyl 5-azaspiro[2.4]heptane-6-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key spirocyclic compounds with structural or functional similarities:
Key Differences in Physicochemical Properties and Reactivity
Functional Groups: The methyl ester in this compound enhances solubility in organic solvents (e.g., THF, MeOH), facilitating reactions like acylation . In contrast, the carboxylic acid derivative (CAS 1860033-47-1) exhibits higher polarity, limiting its use in non-aqueous systems . The Boc-protected analogue (CAS 1441673-92-2) offers stability under basic conditions, making it suitable for multi-step syntheses .
Stereochemical and Conformational Effects: Substituents like the phenyl group in 4-Oxa-5-azaspiro[2.4]heptane (CAS 106051-09-6) introduce steric bulk and electronic effects, altering reactivity in catalytic applications . The acyloxy group in CMX990’s active component (C₁₃H₂₁NO₄) enhances protease binding via hydrogen bonding, a feature absent in the parent methyl ester .
Synthetic Utility: this compound is synthesized via HCl-mediated esterification , whereas the Boc-protected variant requires tert-butyloxycarbonyl group introduction using Boc₂O . The 6-oxo derivative (C₈H₁₁NO₃) is produced via hydrolysis of a dicarboxylate precursor, highlighting the versatility of spirocyclic scaffolds .
Biological Activity
Methyl 5-azaspiro[2.4]heptane-6-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural properties and biological activities. This article explores its synthesis, biological interactions, and potential applications, drawing on diverse research findings.
Structural Overview
This compound features a spirocyclic structure characterized by a nitrogen atom incorporated into the heptane ring, enhancing its chemical reactivity and biological profile. The molecular formula is , with a molar mass of approximately 141.17 g/mol. This compound is often utilized as an intermediate in the synthesis of various biologically active molecules.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, which may include:
- Formation of the spirocyclic structure : Utilizing cyclization reactions involving diazoalkanes or other reactive intermediates.
- Functionalization : Introducing various substituents to enhance biological activity or solubility.
- Purification : Techniques such as chromatography to isolate the desired product.
Antiviral Properties
Research indicates that this compound serves as an important intermediate in the development of antiviral agents, particularly those targeting the hepatitis C virus (HCV). The compound has shown promising interactions with viral enzymes, suggesting potential inhibitory effects against HCV replication .
Cytotoxicity and ADME Properties
In vitro studies have assessed the cytotoxicity of this compound across various cell lines, including HeLa and HCT-8 cells. The compound demonstrated low cytotoxicity with a half-maximal cytotoxic concentration (CC50) greater than 40 µM, indicating a favorable safety profile for further development .
The pharmacokinetic properties of the compound were evaluated through absorption, distribution, metabolism, and excretion (ADME) studies:
| Parameter | Value |
|---|---|
| Microsomal Stability | 32.8 μL/min/mg (human) |
| Plasma Stability | >80% at 2 hours |
| Protein Binding Percentage | 73.6% (human plasma) |
These findings suggest that this compound has suitable characteristics for drug development, including good stability in human plasma and moderate protein binding .
Antimicrobial Activity
Recent studies have also explored the antimicrobial properties of derivatives of this compound. Compounds synthesized from this precursor exhibited varying degrees of antibacterial and antifungal activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) determined through dilution methods .
Case Studies
- Antiviral Efficacy : A study demonstrated that derivatives of this compound effectively inhibited HCV replication in vitro, showing promise as potential therapeutic agents against viral infections .
- Antimicrobial Evaluation : In another investigation, synthesized derivatives were tested against common pathogens such as Staphylococcus aureus and Escherichia coli, revealing significant antimicrobial activity that warrants further exploration for clinical applications .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing Methyl 5-azaspiro[2.4]heptane-6-carboxylate and its derivatives?
- Methodological Answer : The compound is typically synthesized via spirocyclic ring formation using carbamate or ester intermediates. For example, tert-butyl protecting groups (e.g., Boc) are employed to stabilize the 5-azaspiro[2.4]heptane core during synthesis. Evidence from intermediates like tert-butyl N-({5-azaspiro[2.4]heptan-7-yl}methyl)carbamate (CAS: 2007919-30-2) suggests that Boc-protected derivatives are key precursors . Acid-catalyzed deprotection or hydrolysis steps are then used to generate the final carboxylate ester. Optimizing reaction conditions (e.g., temperature, solvent polarity) is critical to minimize ring strain in the spirocyclic structure .
Q. How can researchers confirm the purity and structural integrity of this compound?
- Methodological Answer : Analytical techniques include:
- HPLC : To assess purity (>95% is typical for research-grade material) using reverse-phase columns and UV detection .
- NMR Spectroscopy : H and C NMR are used to verify the spirocyclic structure, with characteristic signals for the ester methyl group (δ ~3.6–3.8 ppm) and azaspiro protons (δ ~3.0–4.0 ppm) .
- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) confirms molecular weight (e.g., observed m/z 224.25 for CHFNO) .
Q. What safety protocols should be followed when handling this compound?
- Methodological Answer : While specific toxicity data for this compound are limited, general precautions for spirocyclic amines apply:
- Use PPE (gloves, goggles) to avoid skin/eye contact.
- Work in a fume hood due to potential respiratory irritation (based on analogs like 7-fluoro-5-azaspiro[2.4]heptane hydrochloride, CAS: 351369-07-8) .
- Store at 2–8°C in airtight, light-resistant containers to prevent degradation .
Advanced Research Questions
Q. How does stereochemistry at the spirocyclic center influence biological activity in kinase inhibitors?
- Methodological Answer : The (R)- and (S)-enantiomers of derivatives like (R)-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile exhibit divergent JAK1 selectivity. The (R)-enantiomer showed an IC of 8.5 nM against JAK1 with 48-fold selectivity over JAK2, attributed to optimal steric complementarity in the ATP-binding pocket . Chiral resolution via HPLC (e.g., chiral stationary phases like amylose derivatives) is essential for isolating enantiomers .
Q. What strategies are effective in optimizing pharmacokinetic profiles of 5-azaspiro[2.4]heptane-based inhibitors?
- Methodological Answer : Key approaches include:
- Prodrug Design : Ester derivatives (e.g., methyl carboxylates) improve oral bioavailability by enhancing lipophilicity .
- Metabolic Stability : In vitro ADME assays (e.g., microsomal stability tests) identify metabolic hotspots. For example, replacing labile methyl groups with fluorinated analogs can reduce CYP450-mediated oxidation .
- hERG Inhibition Mitigation : Structural modifications (e.g., introducing polar substituents) lower hERG affinity, as seen in optimized lead compounds with IC >10 μM .
Q. How can researchers resolve contradictions in reported activity data for this compound?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., kinase profiling platforms) or impurity-driven artifacts. Recommendations:
- Cross-Validation : Re-test compounds in orthogonal assays (e.g., biochemical vs. cellular JAK1 assays) .
- Batch Analysis : Compare activity across synthesized batches using LC-MS to rule out impurity effects (e.g., residual Boc-protected intermediates) .
- Structural Confirmation : Single-crystal X-ray diffraction can confirm stereochemical assignments if NMR data are ambiguous .
Q. What mechanistic insights have been gained from in vivo models using 5-azaspiro[2.4]heptane derivatives?
- Methodological Answer : In CIA (collagen-induced arthritis) and AIA (adjuvant-induced arthritis) rodent models, derivatives like (R)-6c reduced inflammation biomarkers (e.g., TNF-α, IL-6) by >50% at 10 mg/kg doses. Mechanistic studies involve:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
